N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylaminoethyl group, a methoxyphenylthio group, and a methylbenzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxyphenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a methoxyphenylthio group, often using a thiol and a suitable oxidizing agent.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzothiazol-2-yl)acetamide: Lacks the hydrochloride salt form.
Uniqueness
The presence of the dimethylaminoethyl group, methoxyphenylthio group, and methylbenzothiazolyl group in N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride gives it unique chemical properties and potential applications compared to similar compounds. The hydrochloride salt form may also enhance its solubility and stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2.ClH/c1-15-5-10-18-19(13-15)28-21(22-18)24(12-11-23(2)3)20(25)14-27-17-8-6-16(26-4)7-9-17;/h5-10,13H,11-12,14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIENCOMNISNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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